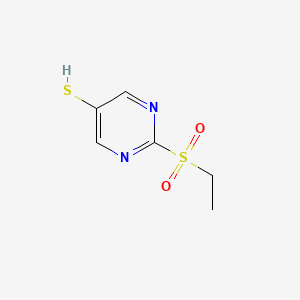
2-(Ethanesulfonyl)pyrimidine-5-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethanesulfonyl)pyrimidine-5-thiol is a heterocyclic compound featuring a pyrimidine ring substituted with an ethanesulfonyl group at the 2-position and a thiol group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Ethanesulfonyl)pyrimidine-5-thiol undergoes various chemical reactions, including:
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The ethanesulfonyl group can be reduced to form ethanethiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or iodine can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Thioethers: Formed from substitution reactions.
Disulfides and Sulfonic Acids: Formed from oxidation reactions.
Ethanethiol Derivatives: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-(Ethanesulfonyl)pyrimidine-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 2-(ethanesulfonyl)pyrimidine-5-thiol involves its interaction with biological molecules through its reactive thiol group. This group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The ethanesulfonyl group may also contribute to the compound’s reactivity and specificity by influencing its electronic properties .
Vergleich Mit ähnlichen Verbindungen
2-Thiopyrimidine: Lacks the ethanesulfonyl group but shares the thiol functionality.
2-(Methylsulfonyl)pyrimidine-5-thiol: Similar structure but with a methylsulfonyl group instead of an ethanesulfonyl group.
2-(Ethanesulfonyl)pyrimidine-4-thiol: Similar structure but with the thiol group at the 4-position instead of the 5-position
Uniqueness: The presence of both groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Eigenschaften
Molekularformel |
C6H8N2O2S2 |
|---|---|
Molekulargewicht |
204.3 g/mol |
IUPAC-Name |
2-ethylsulfonylpyrimidine-5-thiol |
InChI |
InChI=1S/C6H8N2O2S2/c1-2-12(9,10)6-7-3-5(11)4-8-6/h3-4,11H,2H2,1H3 |
InChI-Schlüssel |
PDRISXMRFBSAQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=NC=C(C=N1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


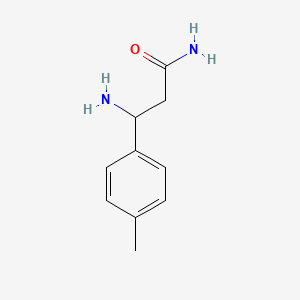
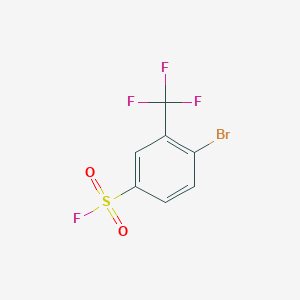
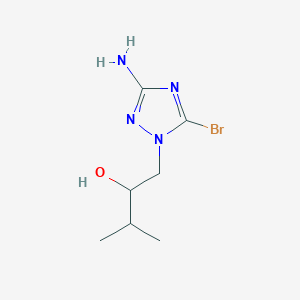
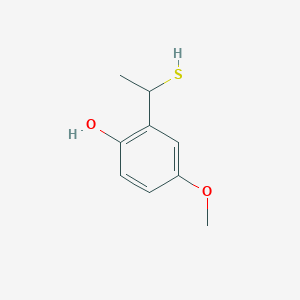
![3-[(2,5-Dimethylphenyl)methoxy]azetidine](/img/structure/B13301113.png)
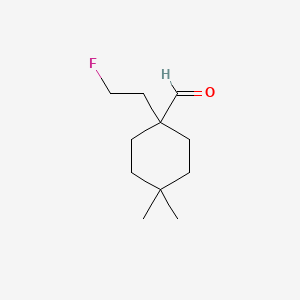
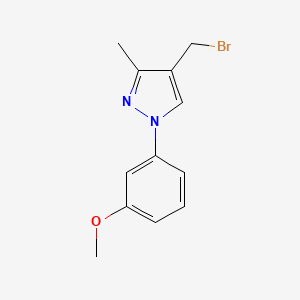
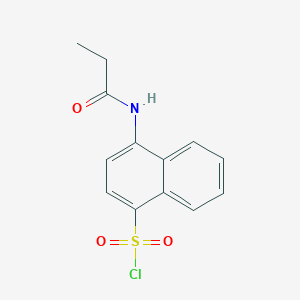
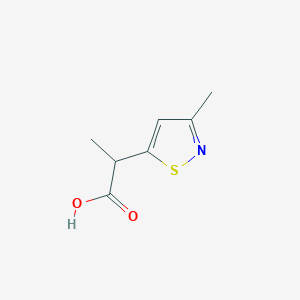

![2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13301164.png)
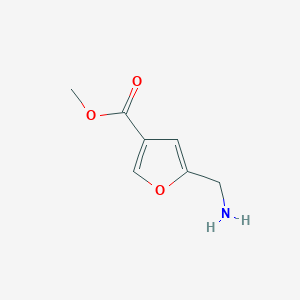
![[4-(Cyanomethyl)phenyl]methanesulfonamide](/img/structure/B13301167.png)
![4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B13301173.png)
